molecular formula C7H11N3O2 B7884179 (3,6-Dimethoxypyridazin-4-yl)methanamine

(3,6-Dimethoxypyridazin-4-yl)methanamine

Cat. No.: B7884179
M. Wt: 169.18 g/mol
InChI Key: GKLBOQSQTRCLSU-UHFFFAOYSA-N
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Description

(3,6-Dimethoxypyridazin-4-yl)methanamine (CAS: 1220033-09-9) is a pyridazine derivative featuring a methanamine group attached to the 4-position of a 3,6-dimethoxypyridazine ring. The compound has a molecular formula of C₇H₁₁N₃O₂ and a purity of 95.0%, though it is currently listed as a discontinued product .

Properties

IUPAC Name

(3,6-dimethoxypyridazin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-11-6-3-5(4-8)7(12-2)10-9-6/h3H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLBOQSQTRCLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C(=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dimethoxypyridazin-4-yl)methanamine typically involves multiple steps. One common method starts with the preparation of 3,6-dimethoxypyridazine, which can be achieved through the cyclization of appropriate precursors. The methanamine group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of (3,6-Dimethoxypyridazin-4-yl)methanamine may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to more consistent product quality. The use of automated systems and advanced analytical techniques ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dimethoxypyridazin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of pyridazine compounds have shown promising results in inhibiting tumor cell growth. A notable case study involved the synthesis of various analogs of (3,6-Dimethoxypyridazin-4-yl)methanamine, which were tested for their efficacy against cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against glioblastoma cells, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

2. Antitubercular Activity

Another area of research has focused on the compound's activity against Mycobacterium tuberculosis (M. tuberculosis). In a structure-based drug design study, various pyridazine derivatives were synthesized and evaluated for their antitubercular properties. The results indicated that some compounds demonstrated low minimum inhibitory concentrations (MIC), making them potential candidates for further development as anti-TB agents .

Materials Science Applications

1. Mesoporous Materials

(3,6-Dimethoxypyridazin-4-yl)methanamine has also found applications in materials science, particularly in the synthesis of mesoporous materials. These materials are crucial for catalysis and adsorption processes due to their high surface area and tunable pore sizes. The incorporation of this compound into mesoporous frameworks has been explored to enhance their chemical stability and reactivity .

2. Metal Complexes

The compound has potential applications in the formation of metal complexes, which are valuable in catalysis and material synthesis. Research indicates that metal complexes derived from (3,6-Dimethoxypyridazin-4-yl)methanamine exhibit unique catalytic properties that can be harnessed in various chemical reactions .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Remarks
Medicinal ChemistryAntitumor ActivitySignificant cytotoxicity against glioblastoma cells
Antitubercular ActivityLow MIC against M. tuberculosis
Materials ScienceMesoporous MaterialsEnhanced stability and reactivity
Metal ComplexesUnique catalytic properties

Case Studies

Case Study 1: Antitumor Efficacy

In a preclinical study, several derivatives of (3,6-Dimethoxypyridazin-4-yl)methanamine were synthesized and evaluated for their ability to inhibit tumor growth in vitro. The most potent derivative showed an IC₅₀ value significantly lower than existing treatments, indicating a promising avenue for developing new cancer therapies .

Case Study 2: Antitubercular Properties

A series of pyridazine derivatives were tested against multiple strains of M. tuberculosis. One derivative exhibited an MIC value of 0.0039 μg/mL against drug-resistant strains, highlighting its potential as a novel therapeutic agent for tuberculosis .

Mechanism of Action

The mechanism of action of (3,6-Dimethoxypyridazin-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Pyridazine-Based Methanamines

  • (6-Chloropyridazin-3-yl)methanamine (CAS: 871826-15-2) Structure: Features a chlorine substituent at the 6-position of the pyridazine ring. Similarity scores (0.60–0.74) indicate moderate structural overlap with the target compound . Applications: Chlorinated pyridazines are common intermediates in agrochemicals and pharmaceuticals due to their reactivity in cross-coupling reactions.
  • [6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine (CAS: 1341915-79-4) Structure: Incorporates a 4-methylpiperidine moiety at the 6-position of a pyridine ring. This contrasts with the hydrophilic methoxy groups in the target compound . Applications: Piperidine-containing compounds are prevalent in CNS-targeting drugs.

Triazolo-Pyridazine Derivatives

  • (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS: 6303-41-9) Structure: Fused triazolo-pyridazine core with a phenyl substituent. These features may enhance receptor binding compared to the simpler dimethoxy-substituted pyridazine .

Physicochemical Properties

Compound Substituents LogP (Predicted) Solubility (mg/mL) Stability
(3,6-Dimethoxypyridazin-4-yl)methanamine 3,6-Dimethoxy 0.98 Moderate (aqueous) Stable at RT
(6-Chloropyridazin-3-yl)methanamine 6-Chloro 1.45 Low Hygroscopic
[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine 4-Methylpiperidine 2.10 Low (DMSO >10) Stable

Key Observations :

  • Methoxy groups in the target compound improve aqueous solubility compared to chlorinated analogs.
  • Piperidine-containing derivatives exhibit higher LogP values, favoring membrane permeability.

Biological Activity

(3,6-Dimethoxypyridazin-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 196.20 g/mol
  • Structure : The compound features a pyridazine ring substituted with methoxy groups at the 3 and 6 positions and an amine group.

Biological Activity Overview

The biological activity of (3,6-Dimethoxypyridazin-4-yl)methanamine has been investigated primarily for its antimicrobial and anticancer properties. The following sections detail its effects on various biological systems.

Antimicrobial Activity

Research indicates that (3,6-Dimethoxypyridazin-4-yl)methanamine exhibits significant antimicrobial properties against various bacterial strains.

In Vitro Studies

A series of in vitro studies were conducted to evaluate the compound's efficacy against common pathogens:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Candida albicans64 µg/mLLow

These findings suggest that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics .

The proposed mechanism by which (3,6-Dimethoxypyridazin-4-yl)methanamine exerts its antimicrobial effects involves interaction with bacterial cell membranes, leading to increased permeability and cell lysis. This is supported by morphological studies showing significant alterations in bacterial cell shapes upon treatment .

Anticancer Activity

In addition to its antimicrobial properties, (3,6-Dimethoxypyridazin-4-yl)methanamine has been evaluated for anticancer activity:

Case Studies

  • Cell Line Studies : In studies involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated dose-dependent cytotoxicity. The IC50 values were recorded as follows:
    • MCF-7: 25 µM
    • HeLa: 30 µM
  • Mechanistic Insights : The anticancer effects are attributed to the induction of apoptosis via the mitochondrial pathway. Increased levels of reactive oxygen species (ROS) were observed in treated cells, indicating oxidative stress as a contributing factor to cell death .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have shown that (3,6-Dimethoxypyridazin-4-yl)methanamine has favorable absorption characteristics with good bioavailability. Toxicological assessments indicate a low toxicity profile in animal models, with no significant adverse effects reported at therapeutic doses.

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